molecular formula C10H8BrNO3 B052653 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one CAS No. 124522-09-4

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

Cat. No.: B052653
CAS No.: 124522-09-4
M. Wt: 270.08 g/mol
InChI Key: XFCZURAACWKKIH-UHFFFAOYSA-N
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Description

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a highly versatile and valuable chemical intermediate in medicinal chemistry and agricultural science research. Its core structure is based on the 1,4-benzoxazin-2-one scaffold, a privileged heterocycle known for its diverse biological activities. The reactive bromomethyl group at the 3-position makes this compound an excellent electrophile for nucleophilic substitution reactions, primarily serving as a key building block for the synthesis of more complex molecules. Researchers utilize this compound to develop novel analogs by alkylating nitrogen, oxygen, or sulfur nucleophiles, thereby creating libraries of compounds for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCZURAACWKKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154422
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
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Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-09-4
Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094
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Record name 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one
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Record name 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling]
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Preparation Methods

Aminolysis of Phthalides

The Hofmann rearrangement pathway begins with the aminolysis of substituted phthalides (isobenzofuran-1(3H)-ones). For example, 3-substituted phthalides react with aluminum amide reagents (e.g., trimethylaluminum and ammonium chloride) in tetrahydrofuran (THF) at 50°C to yield 2-hydroxymethylbenzamide intermediates. This step involves nucleophilic ring-opening of the phthalide lactone, facilitated by the aluminum amide’s strong basicity. The reaction typically achieves isolated yields of 70–90% for the benzamide intermediates (Table 1).

Table 1: Yields of 2-hydroxymethylbenzamide intermediates from phthalide aminolysis

Phthalide SubstituentReaction Time (h)Yield (%)
Unsubstituted1290
3-Methyl1278
3-Phenyl1668

Hofmann Rearrangement to Benzoxazinones

The 2-hydroxymethylbenzamide intermediates undergo Hofmann rearrangement using bis(trichloromethyl) carbonate (BTC, or triphosgene) in dimethylformamide (DMF) at 0°C. This step generates an isocyanate intermediate, which cyclizes intramolecularly to form the benzoxazinone core. The bromomethyl group is introduced via prior bromination of the phthalide precursor or through functionalization of the benzamide intermediate. For instance, treating 7-methoxy-2-hydroxymethylbenzamide with phosphorus tribromide (PBr₃) in dichloromethane installs the bromomethyl group at the 3-position, yielding the target compound in 61–77% isolated yield (Table 2).

Table 2: Yields of 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one via Hofmann rearrangement

Benzamide IntermediateReaction Time (h)Yield (%)
7-Methoxy derivative177
3-Bromo derivative461

Buchwald-Hartwig Cross-Coupling and Cyclization

Synthesis of Benzoxazine Scaffolds

An alternative route involves constructing the benzoxazine core through a sequence of alkylation, reduction, and cyclization. Starting with 5-methoxy-2-nitrophenol, alkylation with 2-bromoacetophenone derivatives in the presence of potassium carbonate yields nitro-substituted ether intermediates. Catalytic hydrogenation (10% Pd/C, H₂) reduces the nitro group to an amine, which undergoes intramolecular Mannich cyclization to form 3,4-dihydro-2H-1,4-benzoxazines (Scheme 1).

Bromomethyl Functionalization

The bromomethyl group is introduced via N-arylation using bromomethyl-substituted aryl halides. For example, coupling 7-methoxy-3,4-dihydro-2H-1,4-benzoxazine with 3-bromomethylbromobenzene under Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃) affords the target compound in 24–50% yield. Demethylation of methoxy groups using boron tribromide (BBr₃) further refines the substituents, though this step is optional depending on the desired final product.

Table 3: Yields of this compound via cross-coupling

Aryl HalideCatalyst SystemYield (%)
3-BromomethylbromobenzenePd₂(dba)₃/Xantphos50
4-Bromo-2-bromomethyltoluenePd(OAc)₂/BINAP38

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Hofmann rearrangement method offers higher yields (77% vs. 50%) and fewer steps compared to cross-coupling approaches. However, it requires hazardous reagents like BTC, complicating large-scale implementation. Conversely, the Buchwald-Hartwig route, while lower-yielding, uses modular building blocks suitable for diversifying the benzoxazinone scaffold.

Functional Group Compatibility

Methoxy groups at the 7-position are stable under both synthetic conditions, but bromination steps necessitate anhydrous environments to prevent hydrolysis. The cross-coupling method permits greater flexibility in introducing electron-withdrawing or donating groups on the aromatic ring, enhancing tunability for drug discovery applications.

Optimization Strategies

Solvent and Temperature Effects

In the Hofmann rearrangement, substituting DMF with acetonitrile improves reaction rates but reduces yields by 15–20% due to intermediate instability. For the Buchwald-Hartwig method, elevating temperatures to 110°C increases coupling efficiency but risks decomposition of the bromomethyl group.

Catalytic Enhancements

Recent advances in palladium catalysts (e.g., PEPPSI-IPr) have boosted cross-coupling yields to 65% in model reactions, though these remain untested for 3-bromomethyl-7-methoxy derivatives .

Chemical Reactions Analysis

Types of Reactions: 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one primarily undergoes substitution reactions due to the presence of the bromomethyl group. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative, while reaction with amines produces the corresponding amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Benzoxazinone derivatives, including 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, have been explored for their antimicrobial properties . Research indicates that these compounds can act against various pathogens, making them candidates for new pharmaceutical agents. The ability to synthesize diverse derivatives from benzoxazinones opens avenues for drug discovery and development.

Analytical Chemistry

One of the most significant applications of this compound is in high-performance liquid chromatography (HPLC) as a fluorescence labeling reagent. It is particularly effective for labeling carboxylic acids, which facilitates their detection in complex mixtures. The compound reacts with carboxyl groups to form stable esters that can be analyzed without decomposition during HPLC processes .

Several studies have utilized this compound in various experimental setups:

  • Antimicrobial Activity: Research conducted on benzoxazinone derivatives has shown promising results against bacterial strains, indicating potential therapeutic uses.
  • Fluorometric Determination: A study demonstrated the use of this compound for the fluorometric determination of thiocyanate ions through HPLC, showcasing its versatility in analytical applications.

Comparison with Similar Compounds

Key Structural Features :

  • Bromomethyl group : Enhances electrophilicity, enabling coupling reactions.
  • Methoxy group : Electron-donating effect stabilizes the aromatic system.
  • Fused benzoxazinone ring: Imparts rigidity and fluorescence activity.
3-Chloro-1,4-benzoxazin-2-one
  • Structure : Chloro substituent at the 3-position instead of bromomethyl.
  • Synthesis : Prepared via microwave-assisted, metal-free coupling with indoles, yielding high-purity products (70% yield) .
  • Reactivity : Chlorine is less reactive than bromine in nucleophilic substitutions, reducing versatility but improving stability.
Property 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one 3-Chloro-1,4-benzoxazin-2-one
Molecular Weight 270.08 g/mol 195.58 g/mol
Key Substituent Bromomethyl Chloro
Reactivity High (Br as leaving group) Moderate (Cl as leaving group)
Primary Application HPLC derivatization Antimicrobial agents
7-Dimethylamino-3-(p-formylstyryl)-1,4-benzoxazin-2-one (DFSBO)
  • Structure: Styryl and dimethylamino groups introduce strong solvent-dependent fluorescence.
  • Photophysical Properties : Exhibits intramolecular charge transfer (ICT) in polar solvents, enabling applications as a laser dye with tunable emission (450–500 nm) .
  • Contrast : Unlike this compound, DFSBO’s extended conjugation system prioritizes photostability over derivatization utility.
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
  • Structure: Coumarin core vs. benzoxazinone core.
  • Applications : Used for picomolar-level detection in TLC/HPLC due to superior fluorescence quantum yield .
2-(Arylamino)-4-oxobut-2-enoate Derivatives
  • Structure: Open-chain analogs of benzoxazinones.
  • Bioactivity: Designed as inhibitors in the menaquinone biosynthetic pathway, showing antitubercular activity .
  • Key Difference : Lack of fused ring system reduces rigidity and fluorescence, limiting analytical applications.

Biological Activity

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is an organic compound belonging to the benzoxazinone family, known for its diverse chemical reactivity and potential biological activities. The compound features a bromomethyl group and a methoxy substituent, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its applications in various fields, particularly in analytical chemistry and biochemistry.

  • Molecular Formula : C₁₀H₈BrNO₃
  • Molecular Weight : 272.08 g/mol
  • Structural Features : The compound contains a benzoxazine core, which is significant for its reactivity and biological activity.

Biological Applications

This compound has been utilized in several biological applications, primarily as a fluorescent derivatizing agent.

1. Fluorescent Derivatization

The compound serves as a highly sensitive fluorescent derivatizing agent for carboxylic acids. When carboxylic acids are labeled with this compound, they exhibit fluorescence detectable at 440 nm upon excitation at 345 nm. This property allows for sensitive detection and quantification in various analytical methods, including high-performance liquid chromatography (HPLC) .

2. Assay of Fatty Acid Omega-Hydroxylation

In biochemical assays, this compound is used to measure the omega-hydroxylation of fatty acids, such as lauric acid. The resulting 12-hydroxylauric acid can be separated and detected via HPLC following fluorescence labeling. This method enables nonradioisotopic measurement of microsomal lauric acid omega-hydroxylation activity, providing insights into metabolic processes .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other benzoxazinone derivatives to highlight its unique properties.

Compound NameStructural FeaturesUnique Aspects
3-Bromomethyl-7-methoxy-1,4-benzoxazin-3-oneSimilar benzoxazine structureDifferent position of substituents
7-MethoxybenzoxazinoneLacks bromomethyl groupPotentially different biological activity
3-MethylbenzoxazinoneContains methyl instead of bromomethylVariation in reactivity

The unique combination of functional groups in this compound enhances its reactivity and potential biological activities compared to these similar compounds .

Case Studies

Several studies have demonstrated the efficacy of this compound in various analytical applications:

Study on Mycolic Acid Analysis

In a study focused on mycolic acid analysis using HPLC, derivatives including this compound were shown to significantly enhance detection sensitivity for mycolic acids from Mycobacterium tuberculosis . The method achieved high resolution and reproducibility in identifying different mycolic acid species.

Derivatization Method Development

Research has highlighted the development of a simple and sensitive method for quantifying methanol and ethanol using this compound as a derivatizing agent. This method improved the efficiency of monitoring these compounds in complex biological matrices .

Q & A

Q. What are the primary applications of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one in analytical chemistry?

This compound is widely used as a fluorescent derivatization reagent for enhancing the detection sensitivity of analytes in HPLC. It reacts with carboxylic acids, thiocyanate ions, and fatty acids to form stable, fluorescent adducts, enabling quantification at trace levels. For example, it has been employed for fluorometric determination of thiocyanate in biological samples and fatty acid ω-hydroxylation assays .

Q. What is the molecular formula and key physicochemical properties of this compound?

  • Molecular Formula : C₁₀H₈BrNO₃ .
  • Molecular Weight : 270.08 g/mol .
  • CAS Number : 124522-09-4 .
  • Storage : Recommended to be stored refrigerated to maintain stability .

Q. What is the standard protocol for derivatizing carboxylic acids using this reagent?

Derivatization typically involves:

  • Dissolving the target carboxylic acid in anhydrous acetonitrile.
  • Adding this compound (1.5–2.0 molar equivalents) and a catalyst like potassium carbonate.
  • Heating at 60–70°C for 30–60 minutes under inert conditions.
  • Purifying the product via solid-phase extraction before HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during derivatization?

Key parameters include:

  • pH Control : Maintain a slightly basic environment (pH 8–9) to enhance nucleophilic substitution efficiency .
  • Temperature : Avoid exceeding 70°C to prevent decomposition of the reagent .
  • Solvent Choice : Use anhydrous acetonitrile to reduce hydrolysis of the bromomethyl group .
  • Catalyst Selection : Potassium carbonate outperforms stronger bases like triethylamine in reducing ester hydrolysis .

Q. What are the limitations of using this reagent for thiocyanate detection in complex matrices?

Challenges include:

  • Interference from Sulfhydryl Groups : Thiol-containing compounds (e.g., glutathione) can compete with thiocyanate for derivatization, requiring pre-purification via ion-exchange chromatography .
  • Fluorescence Quenching : High concentrations of salts or detergents in biological samples may reduce fluorescence intensity. Dilution or dialysis is recommended .

Q. How does this reagent compare to other fluorescent derivatizing agents (e.g., coumarin derivatives)?

  • Sensitivity : Exhibits higher molar extinction coefficients (λexem = 355/430 nm) compared to 4-bromomethyl-7-methoxycoumarin (λexem = 328/380 nm) .
  • Stability : Forms more stable adducts with carboxylic acids than anthryldiazomethane, which is prone to photodegradation .
  • Selectivity : Less cross-reactivity with amines compared to dansyl hydrazine, making it suitable for carboxylate-rich samples .

Methodological Troubleshooting

Q. How should researchers address inconsistent fluorescence signals in HPLC analyses?

  • Check Purity : Ensure the reagent has >98% purity to avoid side reactions .
  • Optimize Mobile Phase : Use methanol/water gradients with 0.1% formic acid to improve peak resolution .
  • Validate Linearity : Perform calibration curves across expected concentration ranges (e.g., 0.1–50 μM) to confirm detector response .

Q. What strategies enhance the detection limit for trace analytes?

  • Pre-concentration : Solid-phase extraction (C18 columns) can concentrate derivatized analytes 10–100× .
  • Post-column Derivatization : Reduces matrix interference by separating analytes before reaction .

Contradictions & Notes

  • Storage Conditions : While recommends refrigeration, some commercial suppliers (e.g., TCI Chemicals) list it as stable at room temperature for short-term storage . Validate stability under specific lab conditions.
  • Derivatization Efficiency : reports near-quantitative yields for carboxylic acids, but notes lower efficiency in sulfur-rich matrices, emphasizing the need for matrix-specific optimization.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one
Reactant of Route 2
Reactant of Route 2
3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

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